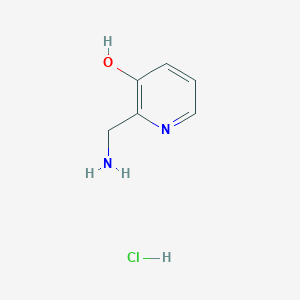

2-(Aminomethyl)pyridin-3-ol hydrochloride

Beschreibung

Importance in Organic Chemistry and Materials Science

Aminomethylated pyridine (B92270) derivatives are valuable building blocks in organic synthesis. The presence of both a basic nitrogen atom within the pyridine ring and a primary amino group on the methyl substituent allows for a wide range of chemical transformations. These functional groups can act as nucleophiles, ligands for metal catalysts, or be modified to introduce other functionalities, making them versatile intermediates in the synthesis of more complex molecules. google.comgoogle.com

In materials science, the pyridine moiety of these derivatives can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring can coordinate with metal ions, while the aminomethyl group can be involved in hydrogen bonding or further functionalization to tune the properties of the resulting material. chemimpex.com These materials have potential applications in gas storage, catalysis, and as novel optical materials.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C6H9ClN2O |

|---|---|

Molekulargewicht |

160.60 g/mol |

IUPAC-Name |

2-(aminomethyl)pyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C6H8N2O.ClH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4,7H2;1H |

InChI-Schlüssel |

NYOSXRHBDBMISL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)CN)O.Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Aminomethyl Pyridin 3 Ol Hydrochloride

Established Synthetic Pathways and Chemical Transformations

The synthesis of 2-(Aminomethyl)pyridin-3-ol (B61834) hydrochloride is built upon a foundation of established organic chemistry principles, involving the formation of the pyridine (B92270) ring itself and the subsequent introduction of the required aminomethyl and hydroxyl functionalities.

Pyridine Ring Formation Strategies and Functional Group Introduction

The construction of the substituted pyridine core is a critical first step. Several strategies exist for forming the pyridine ring, often incorporating the necessary functional groups or their precursors during the cyclization process.

One notable approach involves starting from non-pyridine precursors. For instance, 2-amino-3-hydroxypyridines can be synthesized from furan-2-carboxylic acid derivatives. google.com This process involves reacting the furan (B31954) derivative with ammonia (B1221849) in a solvent containing amide groups at high temperatures, in the presence of an acid catalyst, to form the pyridine ring. google.com Another method utilizes furfural, which undergoes a ring-opening reaction with chlorine or bromine. The resulting intermediate is then reacted with an ammonium (B1175870) sulfamate (B1201201) solution to yield a 2-amino-3-hydroxypyridine (B21099) sulfonate, which is subsequently hydrolyzed to the desired product. google.com

Alternatively, classical named reactions for pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, can be adapted to produce substituted pyridines. organic-chemistry.org These methods typically involve the condensation of smaller building blocks to form the heterocyclic ring. Furthermore, non-enzymatic pyridine ring formation has been observed in the biosynthesis of certain natural products, where a 1,5-dicarbonyl intermediate reacts with ammonia to form the pyridine ring. nih.gov Enzymatic pathways, such as those involving Diels-Alderase enzymes, also offer routes to pyridine ring formation through [4+2] cycloaddition reactions. nih.gov

Aminomethylation and Hydroxylation Reactions on Pyridine Scaffolds

Once a suitable pyridine scaffold is obtained, the aminomethyl and hydroxyl groups must be introduced.

Aminomethylation: A key process for introducing the aminomethyl group involves the reaction of a 2-substituted pyridine derivative with a nitroalkane, such as nitromethane, in the presence of a base. This results in a 2-nitromethylpyridine derivative, which is then hydrogenated in the presence of a catalyst and an acid to yield the final 2-aminomethylpyridine derivative. google.com

Hydroxylation: The introduction of a hydroxyl group onto a pyridine ring can be challenging due to the ring's electron-deficient nature. nih.gov However, several methods have been developed. One approach is the direct hydroxylation using reagents like persulfate. youtube.com Another powerful strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. nih.govyoutube.com This N-oxide can then undergo photochemical valence isomerization, leading to the selective introduction of a hydroxyl group at the C3 position. nih.gov For some substrates, enzymatic hydroxylation offers a highly regioselective method. For example, certain bacteria can hydroxylate nicotinic acid derivatives at the C2 position. nih.gov

Multi-step Syntheses from Precursor Molecules

The synthesis of 2-(Aminomethyl)pyridin-3-ol and its analogs is often achieved through multi-step reaction sequences starting from readily available precursors.

One documented pathway to the related 2-amino-3-hydroxypyridine involves the nitration of 3-hydroxypyridine, followed by the reduction of the resulting 2-nitro-3-hydroxypyridine. google.com A common method for this reduction is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. chemicalbook.com

A more complex synthesis starts from furfural. This multi-stage process involves chlorination, reaction with sulphamic acid to form 3-hydroxy-2-imino-1-(2H)-pyridine-sulphonic acid-monohydrate, and subsequent hydrolysis to give 2-amino-3-hydroxypyridine. google.com Another patented route begins with 2-hydroxyl-3-nitro-5-bromopyridine, which is first reduced to 2-hydroxyl-3-amino-5-bromopyridine using iron powder and hydrochloric acid. The bromine is then removed by hydrogenation to yield 3-amino-2-hydroxypyridine. google.com

The following table summarizes a selection of multi-step synthesis examples for related pyridinol and aminopyridine structures.

| Starting Material | Key Intermediates/Reagents | Final Product |

| 3-Hydroxypyridine | Fuming nitric acid, H₂SO₄; Pd/C, H₂ | 2-Amino-3-hydroxypyridine google.comchemicalbook.com |

| Furfural | Chlorine, Sulphamic acid, Hydrolysis | 2-Amino-3-hydroxypyridine google.com |

| 2-Hydroxyl-3-nitro-5-bromopyridine | Fe, HCl; H₂, Strontium carbonate | 3-Amino-2-hydroxypyridine google.com |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Nitromethane, Base; H₂, Catalyst, Acid | 3-Chloro-2-aminomethyl-5-trifluoromethylpyridine hydrochloride google.com |

Process Optimization and Scale-Up Considerations in Chemical Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness.

For the synthesis of 2-aminomethylpyridine derivatives, key parameters that can be optimized include reaction time and the molar ratios of reactants and bases. For instance, in the initial step of reacting a 2-substituted pyridine with a nitroalkane, the reaction time can vary from 1 to 48 hours. The molar ratio of the nitroalkane to the pyridine derivative is typically between 1:1 and 5:1, with a similar range for the base. google.com

The development of one-pot, multicomponent reactions (MCRs) represents a significant process optimization strategy. These reactions, where multiple steps are carried out in a single reaction vessel, can reduce waste, save time, and simplify purification procedures. An example is the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives from enaminones, malononitrile, and primary amines under solvent-free conditions. nih.gov

Purification methods are also a critical consideration for scale-up. Techniques such as distillation under reduced pressure are often employed to isolate and purify intermediates and final products. google.com

Synthetic Approaches for Derivatized Analogues of 2-(Aminomethyl)pyridin-3-ol

The synthesis of derivatized analogues of 2-(Aminomethyl)pyridin-3-ol allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties. This is typically achieved by targeted functionalization of the existing amine and hydroxyl groups.

Targeted Functionalization of Amine and Hydroxyl Moieties

The amine and hydroxyl groups on the 2-(Aminomethyl)pyridin-3-ol scaffold offer reactive sites for further chemical modification.

Hydroxyl Group Functionalization: The hydroxyl group of pyridin-3-ol derivatives can readily react with electrophiles. For example, pyridin-3-ol has been shown to react at the oxygen atom with perhalopyridines in the presence of a base like potassium carbonate to form the corresponding pyridyl ether. researchgate.net

Amine Group Functionalization: The primary amine of the aminomethyl group can be modified through various reactions. For example, the amino group at the 2-position of pyridine derivatives can be substituted with carbonyl, ester, carboxamido, or sulfonyl groups. google.com Furthermore, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showcases how the nitrogen-containing functionalities of pyridine compounds can be incorporated into more complex heterocyclic systems. nih.gov

The following table provides examples of functionalization reactions on pyridine scaffolds.

| Pyridine Scaffold | Reagent/Reaction Type | Functionalized Product |

| Pyridin-3-ol | Pentafluoropyridine, K₂CO₃ | 3-(Tetrafluoropyridin-4-yloxy)pyridine researchgate.net |

| 2-Aminopyridine (B139424) derivative | Acyl chloride, Sulfonyl chloride | N-acylated or N-sulfonylated 2-aminopyridine google.com |

| 3-Fluoro-2-hydroxypyridine | Multi-step synthesis involving nitration and cyclization | 3-(Pyridine-3-yl)-2-oxazolidinone derivatives nih.gov |

Generation of Novel Chemical Conjugates for Research Applications

The strategic functionalization of 2-(Aminomethyl)pyridin-3-ol hydrochloride has paved the way for the creation of intricate chemical conjugates with significant potential in pharmacological research. A notable application of this pyridine derivative is its role as a key intermediate in the synthesis of a class of potent and selective oxytocin (B344502) receptor antagonists. These antagonists are primarily based on a pyridyl-2,5-diketopiperazine scaffold.

The synthesis of these complex molecules involves a multi-step, stereoselective process. While the detailed synthetic pathways can be extensive, a crucial step involves the incorporation of the pyridyl moiety, which is often derived from a functionalized aminopyridine precursor like 2-(Aminomethyl)pyridin-3-ol. The primary amino group and the hydroxyl group on the pyridine ring offer versatile handles for chemical modification and conjugation to the core diketopiperazine structure.

One of the most promising conjugates to emerge from this line of research is Epelsiban. This compound is a highly potent and selective oxytocin antagonist, demonstrating a pKi of 9.9 for the oxytocin receptor. nih.gov Its selectivity for the oxytocin receptor over the human vasopressin receptors (hV1aR, hV2R, and hV1bR) is greater than 31,000-fold, highlighting the precision achieved through these advanced synthetic efforts. nih.gov The development of such highly selective antagonists is crucial for their use as precise research tools to probe the physiological roles of the oxytocin system.

The research into these conjugates has led to the identification of several potent compounds with favorable pharmacokinetic profiles in various species, including rats, dogs, and cynomolgus monkeys. nih.gov The table below summarizes the key findings for a selection of these novel chemical conjugates.

| Conjugate Name/Identifier | Pyridyl Substitution | Oxytocin Receptor Binding Affinity (pKi) | Selectivity over Vasopressin Receptors | Research Application |

| Epelsiban (69) | 2',6'-dimethyl-3'-pyridyl | 9.9 | >31,000-fold | Potent and selective oxytocin antagonist for in vitro and in vivo studies. nih.gov |

| Compound 25 | 2',4'-difluorophenyl | High | >10,000-fold for hV1a/hV1b, ~500-fold for hV2 | Investigation of oxytocin receptor antagonism with good bioavailability. nih.gov |

| Benzofuran 4 | Not specified | High | High | Exploration of alternative scaffolds for oxytocin antagonists. nih.gov |

These research findings underscore the importance of 2-(Aminomethyl)pyridin-3-ol hydrochloride as a valuable starting material in the generation of novel and sophisticated chemical probes. The ability to synthetically modify this core structure has enabled the development of highly potent and selective molecules that are instrumental in advancing our understanding of complex biological systems like the oxytocin signaling pathway. The ongoing exploration of new synthetic transformations involving this versatile pyridine derivative promises to yield even more refined research tools in the future.

Coordination Chemistry and Ligand Architecture of 2 Aminomethyl Pyridin 3 Ol

Principles of Metal Complexation and Chelation with 2-(Aminomethyl)pyridin-3-ol (B61834)

The coordination behavior of 2-(aminomethyl)pyridin-3-ol is governed by the presence of multiple donor atoms—the pyridine (B92270) nitrogen, the amino nitrogen, and the hydroxyl oxygen. This arrangement allows the ligand to form stable chelate rings with metal ions, an effect that enhances the thermodynamic stability of the resulting complexes compared to those formed with comparable monodentate ligands. scirp.orgnih.gov The hydrochloride form of the ligand indicates that one or more of the basic nitrogen atoms and potentially the pyridinol oxygen are protonated, making the pH of the reaction medium a critical factor in the complexation process.

Bidentate Coordination Modes and Donor Atom Preferences

2-(Aminomethyl)pyridin-3-ol is anticipated to primarily function as a bidentate ligand, forming a stable five-membered chelate ring. Two principal bidentate coordination modes are conceivable, with the preference being heavily influenced by the reaction conditions, particularly the pH.

N,N-Coordination: In acidic to neutral conditions, the ligand can coordinate through the pyridine nitrogen and the nitrogen of the aminomethyl group. This mode is analogous to that of the well-studied ligand 2-(aminomethyl)pyridine (amp). researchgate.netresearchgate.net In this scenario, the hydroxyl group would remain as a substituent on the chelate ring and could participate in secondary interactions such as hydrogen bonding.

N,O-Coordination: Upon deprotonation of the hydroxyl group under basic conditions, the ligand can act as an anionic bidentate ligand, coordinating through the pyridine nitrogen and the phenolate (B1203915) oxygen. This N,O-coordination is also well-established for related pyridinol-based ligands.

The preference between these two modes is a delicate balance. The N,N-coordination forms a saturated five-membered chelate ring, which is generally stable. The N,O-coordination, involving the deprotonated hydroxyl group, would also form a stable five-membered ring with a potentially stronger bond from the anionic oxygen donor.

Influence of Reaction Environment on Complex Formation

The formation and structure of metal complexes with 2-(aminomethyl)pyridin-3-ol are highly sensitive to the reaction environment. Key factors include:

pH: The pH of the solution is arguably the most critical parameter. It dictates the protonation state of the ligand's donor atoms. In its hydrochloride form, the ligand is protonated. A basic environment is necessary to deprotonate the aminomethyl group and the hydroxyl group, making them available for coordination. The specific pKa values of the functional groups will determine the pH range over which different coordination modes are favored.

Solvent: The choice of solvent can influence the solubility of the ligand and the metal salt, as well as the stability of the resulting complexes. Solvents capable of hydrogen bonding can compete with the ligand for coordination sites on the metal ion. In some cases, non-aqueous solvent mixtures are used to control the complexation equilibria. researchgate.net

Metal Ion Concentration: The ratio of metal ion to ligand concentration is a determining factor for the stoichiometry of the resulting complexes. With bidentate ligands like 2-(aminomethyl)pyridin-3-ol, it is possible to form complexes with 1:1, 1:2, and 1:3 metal-to-ligand ratios, leading to species such as [M(L)]n+, [M(L)2]n+, and [M(L)3]n+. researchgate.net High concentrations of the ligand tend to favor the formation of higher-order complexes.

Interaction with Transition Metal Ions (e.g., Ruthenium, Osmium, Nickel, Copper, Gold)

The versatile donor set of 2-(aminomethyl)pyridin-3-ol allows for complexation with a variety of transition metals. While specific studies on this exact ligand are limited, the behavior can be inferred from related systems.

Ruthenium and Osmium: Ruthenium(II) and Osmium(II) are known to form stable complexes with pyridine-based ligands. For instance, 2-(aminomethyl)pyridine readily forms complexes with ruthenium(II), which have been explored as highly active transfer hydrogenation catalysts. acs.org It is expected that 2-(aminomethyl)pyridin-3-ol would form stable octahedral complexes with both Ru(II) and Os(II). The electronic properties of these complexes, such as the metal-to-ligand charge-transfer (MLCT) bands, would be influenced by the substituents on the pyridine ring. nih.govnih.govmissouristate.edu The presence of the hydroxyl group could also provide a handle for pH-dependent switching of the complex's properties. nih.gov

Nickel: Nickel(II) readily forms complexes with 2-(aminomethyl)pyridine, typically resulting in octahedral [Ni(L)3]2+ or square-pyramidal [Ni(L)2X]+ species, depending on the reaction conditions and the presence of other coordinating anions. researchgate.netnih.gov For 2-(aminomethyl)pyridin-3-ol, similar octahedral or five-coordinate geometries are expected. scirp.orgoalib.com The coordination would likely involve the N,N donors, but N,O coordination in the presence of a base is also a strong possibility.

Copper: Copper(II) complexes with 2-(aminomethyl)pyridine and related ligands often exhibit distorted geometries, such as square pyramidal or distorted octahedral, due to the Jahn-Teller effect. researchgate.netscirp.org The formation of mononuclear, dinuclear, or even polymeric structures is possible, often involving bridging by counter-ions or the ligand itself. researchgate.netmdpi.com With 2-(aminomethyl)pyridin-3-ol, both N,N and N,O chelation are plausible, and the resulting complexes are likely to have interesting structural and magnetic properties.

Gold: Gold(III) has a strong preference for square planar geometry and forms stable complexes with N-donor ligands. nih.govmdpi.com While gold(I) tends to form linear complexes. researchgate.netresearchgate.net It is conceivable that 2-(aminomethyl)pyridin-3-ol could form a square planar complex with Au(III) via bidentate N,N or N,O coordination, with the other two coordination sites being occupied by other ligands, such as halides. nih.gov

Structural Analysis of Metal-Ligand Complexes

The structural analysis of metal complexes provides crucial insights into the coordination geometry, bond lengths, and bond angles, which in turn determine the physical and chemical properties of the complex. While crystal structures for complexes of 2-(aminomethyl)pyridin-3-ol hydrochloride are not widely reported, predictions can be made based on analogous structures.

The coordination geometry is primarily dictated by the electronic configuration and size of the metal ion, as well as the stoichiometry of the complex.

| Metal Ion | Likely Coordination Number | Common Geometries with Pyridine-amine Ligands |

| Ru(II) | 6 | Octahedral |

| Os(II) | 6 | Octahedral |

| Ni(II) | 5 or 6 | Square Pyramidal, Octahedral |

| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Au(III) | 4 | Square Planar |

Interactive Data Table: Expected Coordination Geometries of Metal Complexes with 2-(Aminomethyl)pyridin-3-ol.

In a hypothetical octahedral [M(L)2X2] complex, where L is 2-(aminomethyl)pyridin-3-ol, several isomers (cis, trans, mer, fac) could be formed. The specific isomer obtained would depend on the synthetic methodology and the nature of the co-ligands (X). X-ray diffraction studies on related aminopyridine complexes have revealed detailed information about the metal-ligand bond distances. For instance, in copper(II) complexes with aminopyridine derivatives, Cu-N bond lengths are typically in the range of 2.00 to 2.03 Å. nih.gov In nickel(II) complexes with aminopyridine ligands, Ni-N distances are around 2.04 to 2.10 Å. scirp.orgoalib.com

Rational Design of Polydentate Ligands Incorporating the 2-(Aminomethyl)pyridin-3-ol Framework

The 2-(aminomethyl)pyridin-3-ol motif is an excellent building block for the rational design of more complex polydentate ligands. By incorporating this framework into larger molecular structures, it is possible to create ligands with specific properties, such as enhanced stability, selectivity for certain metal ions, or tailored electronic and photophysical characteristics.

One common strategy is to link two or more 2-(aminomethyl)pyridin-3-ol units together using a spacer. The nature of the spacer (e.g., its length, flexibility, and electronic properties) can be varied to control the coordination geometry of the resulting metal complexes. For example, a short, rigid spacer might favor the formation of dinuclear complexes where the two metal centers are held in close proximity, potentially leading to interesting magnetic or catalytic properties.

Another approach involves the derivatization of the aminomethyl or hydroxyl groups. The amino group can be further functionalized, for instance, by reacting it with aldehydes to form Schiff bases or with acyl chlorides to introduce amide functionalities. nih.govresearchgate.net These modifications can increase the denticity of the ligand and introduce new donor atoms, such as oxygen or sulfur. Similarly, the hydroxyl group can be etherified to attach other coordinating moieties. Such modifications allow for the creation of ligands that can encapsulate metal ions more effectively or that can bridge multiple metal centers to form coordination polymers. nih.govmdpi.com

The design of these polydentate ligands is often guided by the desired application. For example, in the development of catalysts, the ligand might be designed to create a specific coordination environment around the metal center that facilitates a particular reaction. In the field of materials science, the goal might be to design ligands that self-assemble with metal ions to form ordered structures with interesting optical or magnetic properties.

Catalytic Applications of 2 Aminomethyl Pyridin 3 Ol Derived Systems

Homogeneous Catalysis in Organic Transformations

Catalytic systems derived from 2-(aminomethyl)pyridine, a closely related compound, have demonstrated significant efficacy in transfer hydrogenation reactions. These reactions are fundamental in organic synthesis for the reduction of ketones and other unsaturated functionalities. Ruthenium(II) complexes incorporating 2-(aminomethyl)pyridine and phosphine (B1218219) ligands have been shown to be exceptionally active catalysts for the transfer hydrogenation of a wide array of ketones. acs.org

For instance, complexes such as trans,cis-RuCl₂(PPh₃)₂(ampy) and trans-RuCl₂Ph₂P(CH₂₄)PPh₂ have been synthesized and characterized. acs.org In the presence of a base like sodium hydroxide (B78521) in 2-propanol, these catalysts can quantitatively reduce various ketones, including dialkyl, diaryl, and alkyl-aryl ketones, to their corresponding alcohols. acs.org Remarkably high turnover frequencies (TOFs) have been achieved, in some cases reaching up to 400,000 h⁻¹ at 50% conversion, with low catalyst loadings. acs.org

The catalytic cycle is believed to involve the formation of a ruthenium-hydride species as the active intermediate. This is supported by the independent synthesis of the monohydride complex trans,cis-RuHCl(PPh₃)₂(ampy) and the dihydride derivative cis,trans-Ru(H)₂(PPh₃)₂(ampy), both of which have shown to be highly efficient transfer hydrogenation catalysts. acs.org In the absence of a base, the dihydride complex can catalyze the transfer hydrogenation of acetophenone. acs.org

The versatility of these catalytic systems is further highlighted by their application in asymmetric synthesis, where the use of chiral diphosphine ligands can induce high enantioselectivity.

Table 1: Performance of 2-(Aminomethyl)pyridine-Ruthenium(II) Catalysts in Transfer Hydrogenation

| Catalyst | Substrate | Conversion (%) | TOF (h⁻¹) | Enantiomeric Excess (ee, %) |

| cis-RuCl₂(PP)(ampy) with chiral diphosphine | Methyl-aryl ketones | Quantitative | > 100,000 | up to 94 |

| cis,trans-Ru(H)₂(PPh₃)₂(ampy) | Acetophenone | - | - | - |

Data sourced from studies on 2-(aminomethyl)pyridine-phosphine ruthenium(II) complexes. acs.org

Biomimetic catalysts inspired by the active site of carbonic anhydrase (CA) have been developed for the hydration of carbon dioxide, a crucial reaction for carbon capture technologies. Zinc complexes featuring ligands that mimic the coordination environment of the zinc ion in CA have been a primary focus of this research. While direct studies on 2-(aminomethyl)pyridin-3-ol (B61834) hydrochloride for this specific application are not prevalent, research on structurally similar ligands provides valuable insights.

For example, zinc complexes with a tris(2-pyridylmethyl)amine (B178826) (TPA) ligand have been synthesized to model the first coordination sphere of CA. nih.govnih.gov To mimic the hydrogen-bonding network of the second coordination sphere, which includes a critical threonine residue (Thr-199) in the native enzyme, a modified ligand, 6-((bis(pyridin-2-ylmethyl)amino)methyl)pyridin-2-ol (TPA-OH), has been utilized. nih.gov

The introduction of the hydroxyl group in the ligand framework, akin to the structure of 2-(aminomethyl)pyridin-3-ol, has a significant impact on the catalytic activity. It has been observed that the zinc complex with the TPA-OH ligand exhibits a lower pKa value (6.8) compared to the complex with the TPA ligand (8.0). nih.gov This lower pKa is attributed to the hydrogen-bonding network created by the hydroxyl group, which facilitates deprotonation and enhances the rate of CO₂ hydration. nih.gov The rate constants for CO₂ hydration were measured to be 648.4 M⁻¹s⁻¹ and 730.6 M⁻¹s⁻¹ for the TPA and TPA-OH complexes, respectively, demonstrating the beneficial effect of the second coordination sphere mimic. nih.gov

Table 2: Comparison of Biomimetic Zinc Catalysts for CO₂ Hydration

| Catalyst Ligand | pKa | CO₂ Hydration Rate Constant (M⁻¹s⁻¹) |

| Tris(2-pyridylmethyl)amine (TPA) | 8.0 | 648.4 |

| 6-((bis(pyridin-2-ylmethyl)amino)methyl)pyridin-2-ol (TPA-OH) | 6.8 | 730.6 |

Data from studies on biomimetic zinc complexes. nih.gov

Mechanistic Elucidation of Catalytic Cycles and Active Species Identification

Understanding the mechanism of catalytic cycles and identifying the active species are crucial for the rational design of more efficient catalysts. For transfer hydrogenation reactions catalyzed by iridium complexes with pyridyl-sulfonamide ligands, a novel metal-ligand cooperative mechanism has been proposed. nih.gov This mechanism involves the reversible dearomatization of the pyridine (B92270) ring. nih.gov

Under reaction conditions, the initial iridium complex can be converted into a series of catalytic intermediates. nih.gov A key step in the proposed cycle is a concerted hydrogen transfer from the alcohol to the catalyst, forming a hydride intermediate. nih.gov This step is suggested to be rate-determining, supported by kinetic isotope effects and theoretical calculations. nih.gov The calculations point towards a nine-membered cyclic transition state that is stabilized by an additional alcohol molecule acting as a proton shuttle. nih.gov

In the context of CO₂ hydration by biomimetic zinc complexes, the active species is the zinc-bound hydroxide, which acts as the nucleophile that attacks the CO₂ molecule. The pKa of the coordinated water molecule is a critical parameter, as it determines the concentration of the active hydroxide species at a given pH. The lower pKa of the zinc complex with the TPA-OH ligand, which mimics the hydrogen-bonding network in carbonic anhydrase, leads to a higher concentration of the active species and consequently a faster hydration rate. nih.gov

Development of Chiral Catalysts for Asymmetric Synthesis

The development of chiral catalysts for asymmetric synthesis is a major goal in modern chemistry, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. The use of chiral ligands derived from pyridine-containing scaffolds has proven to be a successful strategy.

For instance, ruthenium complexes with 2-(aminomethyl)pyridine and chiral diphosphine ligands have been successfully employed for the enantioselective transfer hydrogenation of methyl-aryl ketones, achieving high enantiomeric excesses (up to 94% ee). acs.org This demonstrates that the chirality of the ligand is effectively transferred to the product during the catalytic process.

Furthermore, the broader field of asymmetric catalysis has seen the successful application of chiral pyridine derivatives in various transformations. Chiral nickel-aminophenol sulfonamide complexes have been used as catalysts for the asymmetric Henry reaction. nih.gov Additionally, C₂-symmetric chiral pyridine-N,N'-dioxides have been developed as efficient ligands for asymmetric Friedel-Crafts alkylation reactions. rsc.org These examples underscore the potential of incorporating chiral elements into pyridine-based ligands, including those derived from 2-(aminomethyl)pyridin-3-ol, to create highly effective catalysts for asymmetric synthesis. nih.govrsc.org The modular nature of these ligands allows for the systematic variation of their steric and electronic properties to optimize enantioselectivity for a specific transformation.

Advanced Spectroscopic and Crystallographic Characterization of 2 Aminomethyl Pyridin 3 Ol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(Aminomethyl)pyridin-3-ol (B61834) hydrochloride, ¹H and ¹³C NMR spectra would provide definitive evidence of its constitution by mapping the chemical environment of each hydrogen and carbon atom.

Based on data for related pyridine (B92270) compounds, the expected chemical shifts can be approximated. For instance, in 3-(aminomethyl)pyridine, the aminomethyl protons appear around 3.89 ppm, while the pyridine protons resonate between 7.26 and 8.52 ppm. chemicalbook.com For 2-Amino-3-hydroxypyridine (B21099), the aromatic protons are observed in a similar range. chemicalbook.com Therefore, for 2-(Aminomethyl)pyridin-3-ol hydrochloride, one would expect the aminomethyl protons to appear as a singlet or triplet (depending on D₂O exchange) and the aromatic protons to show characteristic splitting patterns reflecting their coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 2-(Aminomethyl)pyridin-3-ol Moiety

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | ~7.0 - 8.5 | Multiplets |

| Aminomethyl (-CH₂-) | ~3.9 - 4.2 | Singlet/Triplet |

| Amino (-NH₃⁺) | Variable, broad | Singlet |

Note: Predicted values are based on analysis of similar structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 2-(Aminomethyl)pyridin-3-ol (molecular formula C₆H₈N₂O), the monoisotopic mass is 124.06366 Da. uni.lu In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 125.07094. uni.lu

The fragmentation of this ion would likely proceed through characteristic pathways. A primary fragmentation route would involve the loss of ammonia (B1221849) (NH₃) from the protonated aminomethyl group, or the loss of the entire aminomethyl radical. Another common fragmentation would be the loss of a water molecule (H₂O) from the pyridinol ring. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments with high accuracy.

Table 2: Predicted Mass Spectrometry Data for 2-(Aminomethyl)pyridin-3-ol

| Adduct/Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 125.07094 | Protonated Molecular Ion |

| [M+Na]⁺ | 147.05288 | Sodium Adduct |

| [M-H]⁻ | 123.05638 | Deprotonated Molecular Ion |

Source: Predicted data from PubChem. uni.lu

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational (FT-IR) Spectroscopy Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule's functional groups. The FT-IR spectrum of 2-(Aminomethyl)pyridin-3-ol hydrochloride would display characteristic absorption bands confirming the presence of its key structural features. The formation of the hydrochloride salt results in the protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺) and potentially the pyridine nitrogen to form a pyridinium (B92312) ion.

Key expected vibrational bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, likely involved in hydrogen bonding.

N-H Stretching: A series of bands for the -NH₃⁺ group would appear in the 2800-3100 cm⁻¹ range, often overlapping with C-H stretching bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- group is found just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. Upon protonation to a pyridinium ion, these bands can shift to higher wavenumbers. For example, bands for free pyridine at 1437 cm⁻¹ can shift to around 1540 cm⁻¹ when bonded to a Brønsted acid like HCl. researchgate.net

Electronic (UV-Vis) Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The UV-Vis spectrum of 2-(Aminomethyl)pyridin-3-ol hydrochloride is expected to show absorption bands corresponding to π → π* transitions within the pyridine ring. The position and intensity of these bands are influenced by the substituents (-OH and -CH₂NH₃⁺) and the protonation state of the ring nitrogen. A study involving a complex of 2-(aminomethyl) pyridine reported a band gap of 1.82 eV, indicating significant electronic activity. researchgate.net The electronic transitions in 2-(Aminomethyl)pyridin-3-ol hydrochloride would be a key parameter in understanding its potential for optoelectronic applications.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions.

While the specific crystal structure of 2-(Aminomethyl)pyridin-3-ol hydrochloride is not found in the searched literature, the structure of a closely related salt, 2-amino-3-hydroxypyridinium acesulfamate, provides an excellent model. nih.gov In this structure, the 2-amino-3-hydroxypyridinium cation is nearly planar, confirming the aromatic nature of the ring. nih.gov The crystal packing is dominated by an extensive network of hydrogen bonds. Strong N—H⋯O and N—H⋯N hydrogen bonds link the cations and anions into distinct aggregates. nih.gov These aggregates are further connected into a three-dimensional supramolecular structure by weaker O—H⋯O and C—H⋯O interactions. nih.gov

A similar arrangement can be expected for 2-(Aminomethyl)pyridin-3-ol hydrochloride. The chloride anion (Cl⁻) would act as a hydrogen bond acceptor, interacting with the protonated aminomethyl group (-NH₃⁺), the hydroxyl group (-OH), and the protonated pyridine ring nitrogen. These hydrogen bonds would be the primary forces governing the crystal packing and ensuring the stability of the solid-state structure. Studies on metal complexes with 2-(aminomethyl) pyridine also highlight the compound's ability to form stable, well-defined crystalline structures. researchgate.net

Table 3: Crystallographic Data for the Structurally Related 2-amino-3-hydroxypyridinium Cation

| Parameter | Observation from 2-amino-3-hydroxypyridinium acesulfamate |

|---|---|

| Cation Geometry | The pyridinium cation is almost planar, with bond lengths indicative of an aromatic system. nih.gov |

| Primary Interactions | Strong N—H⋯O and N—H⋯N hydrogen bonds form centrosymmetric aggregates of cations and anions. nih.gov |

| Supramolecular Structure | Aggregates are linked into a 3D network by O—H⋯O and C—H⋯O hydrogen bonds. nih.gov |

Theoretical and Computational Chemistry Approaches to 2 Aminomethyl Pyridin 3 Ol Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-(aminomethyl)pyridin-3-ol (B61834) research, DFT calculations are instrumental in elucidating its fundamental electronic properties and predicting its reactivity.

Detailed research findings from DFT studies on related pyridine (B92270) derivatives provide insights into what can be expected for 2-(aminomethyl)pyridin-3-ol. For instance, calculations on 3-hydroxypyridine-4-one derivatives using the B3LYP hybrid functional with the 6-311++G** basis set have been employed to determine various electronic and energetic descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. cir-safety.org

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers insights into charge distribution, hyperconjugative interactions, and the delocalization of electron density within the molecule. cir-safety.org For substituted pyridines, DFT has been used to predict nucleophilicity based on HOMO-LUMO energy calculations, which is vital for understanding their role as organocatalysts. nih.gov The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors Calculated for Pyridine Derivatives Using DFT

| Descriptor | Definition | Significance |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons |

This table is illustrative and based on general DFT studies of pyridine derivatives. Specific values for 2-(Aminomethyl)pyridin-3-ol hydrochloride would require dedicated calculations.

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulation techniques are essential for exploring the conformational landscape of flexible molecules like 2-(aminomethyl)pyridin-3-ol and understanding their interactions with other molecules. The aminomethyl side chain can rotate, leading to various conformers with different energies and populations.

Conformational analysis can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. These studies help identify the most stable conformers in the gas phase or in solution. For example, in a study of 2-amino-pyridin-3-ol, the molecule was found to be essentially planar, but the amino group was not, indicating some degree of conformational flexibility. chemrxiv.org

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with solvent molecules. For instance, MD simulations have been used to study the pyrolysis of related compounds, revealing complex reaction pathways. mdpi.com In the context of 2-(aminomethyl)pyridin-3-ol hydrochloride, MD simulations could be employed to study its solvation and the intermolecular hydrogen bonding network formed between the solute and solvent molecules, as well as between the molecules themselves in the solid state. chemrxiv.orgucl.ac.uk

Table 2: Potential Intermolecular Interactions in 2-(Aminomethyl)pyridin-3-ol Hydrochloride

| Interaction Type | Description | Potential Role |

| Hydrogen Bonding | Between the hydroxyl group, amino group, and pyridine nitrogen with solvent or other molecules. | Dictates crystal packing and solubility. |

| π-π Stacking | Interaction between the aromatic pyridine rings of adjacent molecules. | Contributes to the stability of the crystal lattice. |

| Ion-Dipole Interactions | Between the charged sites of the molecule and polar solvent molecules. | Influences solvation and behavior in solution. |

This table outlines potential interactions based on the chemical structure of the compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models and interpretation of the experimental spectra.

For instance, Time-Dependent DFT (TD-DFT) is a widely used method to calculate electronic absorption spectra (UV-Vis). researchgate.net By comparing the calculated absorption wavelengths (λmax) with experimental data, one can gain insights into the electronic transitions occurring within the molecule. For pyridine-thiophene oligomers, the accuracy of various DFT functionals in reproducing absorption and circular dichroism (CD) spectra has been assessed by comparison with higher-level theoretical methods. acs.org

Similarly, the vibrational frequencies (IR and Raman spectra) of pyridine derivatives can be calculated using DFT. researchgate.net The comparison between the computed and experimental vibrational spectra aids in the assignment of the observed bands to specific vibrational modes of the molecule. A study on 2-amino-3-methylpyridine (B33374) demonstrated a good correlation between calculated and experimental IR and NMR chemical shifts. researchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can provide theoretical ¹H and ¹³C NMR spectra. mdpi.com These predicted spectra can be invaluable in confirming the structure of newly synthesized compounds and in understanding the electronic environment of the different nuclei.

Table 3: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Excitation energies, absorption wavelengths (λmax), oscillator strengths |

| Infrared (IR) Spectroscopy | DFT | Vibrational frequencies, IR intensities |

| Raman Spectroscopy | DFT | Vibrational frequencies, Raman activities |

| Nuclear Magnetic Resonance (NMR) | DFT with GIAO method | Chemical shifts (δ) |

This table summarizes common computational approaches for predicting spectroscopic data.

Computational Studies on Reaction Mechanisms and Catalytic Pathways

Computational methods are indispensable for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. This provides a detailed understanding of the reaction pathways and the factors that control them.

For example, computational studies on the trifluoromethylation of organic compounds have utilized DFT to explore potential reaction mechanisms and identify the roles of catalysts. sigmaaldrich.com In the context of pyridine chemistry, computational analysis has been applied to understand the mechanism of pyridine oxidation, revealing the elementary reactions that generate principal products. ucl.ac.uk

For 2-(aminomethyl)pyridin-3-ol, computational studies could be designed to investigate its potential reactivity in various chemical transformations. For example, the mechanism of its synthesis or its potential role as a ligand in catalytic reactions could be explored. By calculating the energy profiles of different possible reaction pathways, researchers can determine the most likely mechanism and identify key factors influencing the reaction rate and selectivity. Such studies can guide the design of new synthetic routes and catalysts.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor for Advanced Organic Molecules

The dual functionality of 2-(Aminomethyl)pyridin-3-ol (B61834) hydrochloride, possessing both a primary amine and a hydroxyl group, makes it an excellent starting point for the synthesis of more complex and advanced organic molecules. bldpharm.com These functional groups can be selectively or simultaneously modified, enabling the construction of diverse molecular architectures.

A notable application of this compound is in the creation of novel chelating agents. The pyridine (B92270) nitrogen, the amino nitrogen, and the hydroxyl oxygen can act in concert to bind metal ions. This characteristic is exploited to design and synthesize ligands for various purposes, including the development of metal complexes with potential applications in catalysis and medicinal chemistry. researchgate.net For instance, derivatives of this pyridinol structure are investigated for their potential as iron chelators.

Furthermore, the pyridine core is a common structural motif in many biologically active compounds and pharmaceuticals. researchgate.netnih.gov The pyridine ring is a key component in numerous drugs approved by the FDA. researchgate.net Consequently, 2-(Aminomethyl)pyridin-3-ol hydrochloride serves as a valuable precursor for creating new bioactive molecules and therapeutic agents. unimi.it Chemists can use this starting material to introduce various functional groups and pharmacophores, thereby generating libraries of compounds for biological screening. For example, it can be a precursor for synthesizing derivatives of 3-(pyridine-3-yl)-2-oxazolidinone, which have been evaluated for their antibacterial properties. nih.gov

The reactivity of its functional groups allows for a wide range of chemical transformations. The primary amine is readily acylated, alkylated, or used in reductive amination reactions. The hydroxyl group can undergo etherification or esterification. This orthogonal reactivity provides chemists with a powerful tool for generating molecular diversity from a single, accessible precursor.

Scaffold for Heterocyclic System Assembly

The intrinsic structure of 2-(Aminomethyl)pyridin-3-ol hydrochloride, with its proximate amino and hydroxyl groups on a pyridine framework, serves as an ideal scaffold for assembling a variety of fused heterocyclic systems. ias.ac.inresearchgate.net The strategic positioning of these reactive groups facilitates intramolecular cyclization reactions, leading to the formation of new rings fused to the parent pyridine structure.

One significant application is in the synthesis of fused pyridine carboxylates through condensation reactions. enamine.net For example, the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes can lead to the formation of imidazo[1,5-a]pyridines. researchgate.net This type of reaction demonstrates the utility of the aminomethyl pyridine structure in creating bicyclic systems of medicinal interest. The synthesis of various fused heterocyclic rings from 2-amino pyridine has also been explored, highlighting the versatility of the pyridine core in constructing complex molecular architectures. researchgate.net

The compound's framework allows for the construction of diverse heterocyclic systems, including those containing oxazine (B8389632) or diazepine (B8756704) rings. Condensation with aldehydes or ketones can initiate cyclization involving the amino and hydroxyl groups to form six-membered oxazine rings. Similarly, reactions with dicarbonyl compounds can be employed to build seven-membered diazepine rings fused to the pyridine scaffold. The synthesis of pyrazolo[3,4-b]pyridines often involves the formation of a pyridine ring onto a pre-existing pyrazole (B372694) ring, frequently using a 3-aminopyrazole (B16455) derivative as a key intermediate. nih.gov

The table below illustrates examples of heterocyclic systems that can be synthesized using aminopyridine-based scaffolds.

| Starting Material Type | Reagent Type | Resulting Heterocyclic System |

| 2-(Aminomethyl)pyridine | Nitroalkane | Imidazo[1,5-a]pyridine researchgate.net |

| 2-Aminopyridine (B139424) | α-Haloketone | Imidazo[1,2-a]pyridine |

| 3-Aminopyrazole | 1,3-Biselectrophile | Pyrazolo[3,4-b]pyridine nih.gov |

| 5-Aminopyrazole | β-Enaminone | Pyrazolo[1,5-a]pyrimidine mdpi.com |

This table provides illustrative examples of heterocyclic syntheses starting from aminopyridine or related amino-heterocyclic precursors.

Application in Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. The presence of both a nucleophilic primary amine and a hydroxyl group makes 2-(Aminomethyl)pyridin-3-ol hydrochloride a suitable component for various MCRs.

A prime example is the Ugi four-component reaction (U-4CR) . The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgyoutube.com By employing 2-(Aminomethyl)pyridin-3-ol hydrochloride as the amine component, the pyridinol moiety is integrated into the resulting peptide-like scaffold. The Ugi reaction is favored in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.org The products of such reactions can be further modified, taking advantage of the unreacted hydroxyl group for subsequent cyclizations or functionalizations, leading to complex molecules like peptidomimetics. nih.gov The Ugi reaction has also been utilized for the site-selective modification of proteins. nih.gov

Another relevant MCR is the Passerini three-component reaction (P-3CR) , which combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-hydroxy carboxamide. organic-chemistry.org While the primary amine of 2-(Aminomethyl)pyridin-3-ol hydrochloride does not directly participate in the classic Passerini reaction, its presence allows for the creation of bifunctional building blocks that can be used in subsequent transformations. The Passerini reaction is typically conducted in aprotic solvents at room temperature. organic-chemistry.org

The use of 2-(Aminomethyl)pyridin-3-ol hydrochloride in MCRs provides a rapid and atom-economical pathway to generate libraries of structurally diverse compounds. nih.govnih.gov These products, rich in functional groups, are valuable intermediates for developing new pharmaceuticals and functional materials.

The table below summarizes the key features of the Ugi and Passerini reactions where aminopyridine derivatives can be utilized.

| Reaction | Components | Key Product Feature | Typical Solvents |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide beilstein-journals.org | Polar protic (e.g., Methanol, Ethanol) beilstein-journals.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Hydroxy Carboxamide organic-chemistry.org | Aprotic organic-chemistry.org |

Concluding Remarks and Prospective Research Directions

Future Directions in Synthesis Innovation and Derivatization Strategies

The future development of 2-(Aminomethyl)pyridin-3-ol (B61834) hydrochloride and its analogs hinges on the adoption of advanced synthetic methodologies that offer efficiency, selectivity, and sustainability.

Advanced Synthetic Methods : Modern organic synthesis is moving towards greener and more efficient processes. researchgate.net Future efforts should focus on developing novel synthetic routes to the 2-(aminomethyl)pyridin-3-ol core that bypass harsh conditions. Metal-free cascade reactions, which can construct highly functionalized pyridines from simple starting materials in a single operation, present a promising avenue. nih.gov Likewise, multicomponent reactions (MCRs) offer a powerful tool for rapidly generating libraries of aminopyridine derivatives by minimizing waste and increasing yield. nih.gov Exploring MCRs that incorporate the key structural elements of 2-(aminomethyl)pyridin-3-ol could lead to a diverse range of new chemical entities. researchgate.net

Selective C-H Functionalization : Direct C-H functionalization has emerged as a highly desirable strategy for modifying heterocyclic compounds, as it avoids the need for pre-functionalized substrates. researchgate.net Research into the regioselective functionalization of the pyridine (B92270) ring in 2-(aminomethyl)pyridin-3-ol is a key future direction. While ortho- and para-functionalization of pyridines are common, meta-selective functionalization remains a challenge. nih.gov Developing dearomatization-rearomatization strategies could provide access to previously inaccessible C3-functionalized derivatives. nih.gov Furthermore, photochemical organocatalytic methods, which utilize pyridinyl radicals, could offer new pathways for C-H functionalization with distinct positional selectivity compared to classical methods. acs.org

Derivatization of Functional Groups : The amino and hydroxyl groups on the 2-(aminomethyl)pyridin-3-ol scaffold are prime targets for derivatization to modulate its properties. rsc.orgrsc.org Future strategies should explore:

Amine Derivatization : Expanding beyond simple acylation or alkylation to include transition-metal-catalyzed cross-coupling reactions to form new C-N bonds. beilstein-journals.org

Hydroxyl Derivatization : Investigating methods for selective O-arylation or O-alkylation to fine-tune electronic and steric properties.

Dual Functionalization : Developing protocols for the simultaneous or sequential derivatization of both the amino and hydroxyl groups, potentially using orthogonal protecting group strategies, would create structurally complex molecules with tailored functions. rsc.org

Expanding the Scope of Catalytic Applications

The inherent structural features of 2-(aminomethyl)pyridin-3-ol—a pyridine nitrogen, an amino group, and a hydroxyl group—make it an excellent candidate for development as a versatile ligand in catalysis. researchgate.net

Ligand Design for Transition Metal Catalysis : The aminopyridine framework is a well-established ligand scaffold for various transition metals, including iron, palladium, and group-IV metals. researchgate.netnsf.gov The 2-(aminomethyl)pyridin-3-ol structure can act as a bidentate or potentially tridentate ligand, coordinating to a metal center through the pyridine nitrogen, the aminomethyl nitrogen, and the hydroxyl oxygen. Future research should focus on synthesizing and characterizing metal complexes of this ligand. researchgate.net These new complexes could be screened for activity in a wide range of catalytic reactions, such as:

Cross-Coupling Reactions : Palladium complexes with pyridine-based ligands are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgnih.gov The electronic and steric properties of the 2-(aminomethyl)pyridin-3-ol ligand could be tuned to optimize catalytic efficiency.

Polymerization : Group-IV metal complexes with aminopyridinato ligands have shown significant activity as catalysts for olefin polymerization. researchgate.net The specific geometry and electronic environment provided by this ligand could influence polymer molecular weight and distribution.

Oxidation Catalysis : Iron and iridium complexes are known to catalyze challenging oxidation reactions. researchgate.netacs.org The N,O-donor set in 2-(aminomethyl)pyridin-3-ol is reminiscent of ligands used in biomimetic oxidation catalysts, suggesting potential applications in selective C-H oxidation or epoxidation. acs.org

Organocatalysis and Metal-Free Catalysis : The pyridine moiety itself can participate in catalysis. Recent work has shown that simple pyridines can act as co-catalysts in metal-free radical reactions, for instance, by mediating the transfer of boronyl radicals from a diboron(4) catalyst. nih.gov Investigating the ability of 2-(aminomethyl)pyridin-3-ol and its derivatives to act as organocatalysts, particularly in reactions requiring hydrogen bonding or proton transfer, is a promising area of exploration.

Synergistic Role of Experimental and Computational Methodologies in Chemical Discovery

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating chemical discovery. mdpi.commdpi.com This synergy will be indispensable for unlocking the potential of 2-(aminomethyl)pyridin-3-ol and its derivatives. nih.gov

Predictive Catalyst Design : Computational tools, particularly Density Functional Theory (DFT), can be used to design and pre-screen potential catalysts before committing to laboratory synthesis. caltech.edu For 2-(aminomethyl)pyridin-3-ol, computational modeling could:

Predict the geometric and electronic structures of its metal complexes. cjcatal.com

Calculate reaction pathways and transition state energies to rationalize and predict catalytic activity and selectivity. nih.govcaltech.edu

Screen libraries of virtual derivatives to identify ligands with optimal properties for a target reaction, guiding experimental efforts. acs.org

Mechanistic Elucidation : When a new catalytic activity is discovered experimentally, a combined experimental and computational approach is crucial for understanding the underlying reaction mechanism. For example, if a palladium complex of 2-(aminomethyl)pyridin-3-ol shows high activity in a cross-coupling reaction, computational studies can help elucidate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. acs.org This understanding is key to rationally improving catalyst performance. mdpi.com

Rationalizing Structure-Activity Relationships : As libraries of derivatives are synthesized and tested, computational methods can provide insights into the observed structure-activity relationships. nih.gov For instance, molecular docking studies can predict how different derivatives bind to a biological target, explaining variations in activity. nih.govrsc.org This feedback loop, where experimental results are explained by computation, which in turn guides the next round of experiments, is a hallmark of modern chemical research and will be vital for exploring the full potential of this compound class. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 2-(Aminomethyl)pyridin-3-ol hydrochloride, and how are intermediates purified?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of pyridin-3-ol derivatives with aminomethylating agents (e.g., formaldehyde and ammonia under acidic conditions) to form the aminomethyl intermediate.

- Step 2 : Hydrochloride salt formation via reaction with hydrochloric acid in a polar solvent like ethanol or water .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel. Reaction progress is monitored via thin-layer chromatography (TLC), and final product purity is confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. How do researchers characterize the structural integrity of 2-(Aminomethyl)pyridin-3-ol hydrochloride?

- Spectroscopic Analysis : ¹H NMR (e.g., δ ~8.3 ppm for pyridine protons, δ ~4.2 ppm for aminomethyl CH₂) and ¹³C NMR (e.g., ~150 ppm for pyridine carbons).

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 169.1 for the free base) .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : In case of skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline for 10 minutes. Avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or IR signals may arise from tautomerism or salt-form variations. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism).

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations.

- X-ray Crystallography : Definitive structural confirmation, especially for hydrochloride salt forms .

Q. What experimental designs optimize the compound’s stability under physiological conditions for pharmacological studies?

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Thermal Stability : Accelerated stability testing at 40–60°C to predict shelf life.

- Light Sensitivity : Store aliquots in amber vials and assess photodegradation under UV/visible light .

Q. How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?

- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water vs. <10 mg/mL for the free base) due to ionic interactions.

- Bioavailability : Enhanced dissolution in gastrointestinal fluid improves oral absorption. Comparative studies use in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What strategies mitigate side reactions during derivatization of the aminomethyl group?

- Protecting Groups : Temporarily block the amine with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted nucleophilic reactions.

- Selective Reagents : Use mild acylating agents (e.g., acetic anhydride) in dichloromethane at 0°C to minimize over-reaction.

- Kinetic Control : Optimize reaction stoichiometry and temperature to favor mono-substitution .

Methodological Guidance

Q. How to design a kinetic study for the compound’s interaction with metalloenzymes?

- Assay Setup : Use stopped-flow spectroscopy to monitor real-time binding to zinc-containing enzymes (e.g., carbonic anhydrase).

- Data Analysis : Fit time-resolved absorbance data to a pseudo-first-order model to calculate rate constants (kₒₙ/kₒff) .

Q. What computational tools predict the compound’s binding affinity to neuronal receptors?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Glide to model interactions with GABAₐ or NMDA receptors.

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

Data Interpretation and Troubleshooting

Q. How to address inconsistent biological activity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.